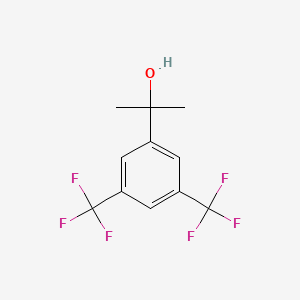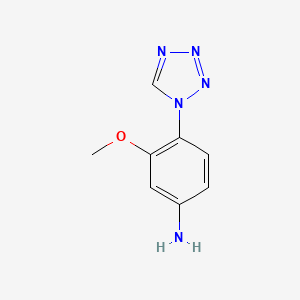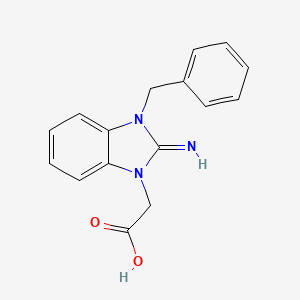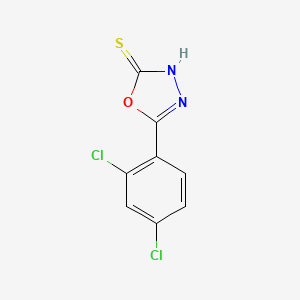
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C11H10F6O. It has a molecular weight of 272.19 .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol consists of a propan-2-ol group attached to a phenyl group, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
This compound has a melting point of 62.5-63.5 °C and a predicted boiling point of 184.2±35.0 °C. The predicted density is 1.333±0.06 g/cm3. It has a predicted pKa value of 14.05±0.29 .Scientific Research Applications
Application in Frustrated Lewis Pairs (FLPs) Chemistry
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the study of Frustrated Lewis Pairs (FLPs) .
Methods of Application
The compound is used as the acidic component in a FLP system. The system combines the Lewis acid with a sterically demanding Lewis base to effect the heterolytic cleavage of H2, resulting in the formation of the corresponding hydridic and protic products .
Results or Outcomes
The 3,5-substituted isomer is known to heterolytically cleave H2 to generate a bridging-hydride . This has been shown through electrochemical, structural, and computational studies .
Application in Drug Development
Scientific Field
This application is in the field of Pharmaceutical Chemistry , specifically in the development of FDA-approved drugs .
Methods of Application
The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
Results or Outcomes
The trifluoromethyl group has been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Application in Organic Transformations
Scientific Field
This application is in the field of Organic Chemistry , specifically in Organic Transformations .
Summary of the Application
Compounds with similar structures have been used to catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .
Methods of Application
The compound is used as a catalyst in various organic transformations .
Results or Outcomes
The use of these compounds has resulted in high yields and excellent levels of enantiocontrol in various bond-forming reactions .
Application in Hydrogen Bond Catalysts
Scientific Field
This application is in the field of Catalysis , specifically in Hydrogen Bond Catalysts .
Methods of Application
The compound is used as a hydrogen bond catalyst in various reactions .
Results or Outcomes
The use of these compounds as hydrogen bond catalysts has been found to promote various organic transformations .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUBDXEFYRXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347375 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol | |
CAS RN |
67570-38-1 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)



